3-ethoxy-4-[[(2R)-1-hydroxybutan-2-yl]amino]cyclobut-3-ene-1,2-dione
3-ethoxy-4-[[(2R)-1-hydroxybutan-2-yl]amino]cyclobut-3-ene-1,2-dione
Brand Name:
Vulcanchem
CAS No.:
131588-96-0
VCID:
VC21253175
InChI:
InChI=1S/C10H15NO4/c1-3-6(5-12)11-7-8(13)9(14)10(7)15-4-2/h6,11-12H,3-5H2,1-2H3/t6-/m1/s1
SMILES:
CCC(CO)NC1=C(C(=O)C1=O)OCC
Molecular Formula:
C10H15NO4
Molecular Weight:
213.23 g/mol
3-ethoxy-4-[[(2R)-1-hydroxybutan-2-yl]amino]cyclobut-3-ene-1,2-dione
CAS No.: 131588-96-0
Cat. No.: VC21253175
Molecular Formula: C10H15NO4
Molecular Weight: 213.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 131588-96-0 |
|---|---|
| Molecular Formula | C10H15NO4 |
| Molecular Weight | 213.23 g/mol |
| IUPAC Name | 3-ethoxy-4-[[(2R)-1-hydroxybutan-2-yl]amino]cyclobut-3-ene-1,2-dione |
| Standard InChI | InChI=1S/C10H15NO4/c1-3-6(5-12)11-7-8(13)9(14)10(7)15-4-2/h6,11-12H,3-5H2,1-2H3/t6-/m1/s1 |
| Standard InChI Key | ALIMOKYQCKAIIQ-ZCFIWIBFSA-N |
| Isomeric SMILES | CC[C@H](CO)NC1=C(C(=O)C1=O)OCC |
| SMILES | CCC(CO)NC1=C(C(=O)C1=O)OCC |
| Canonical SMILES | CCC(CO)NC1=C(C(=O)C1=O)OCC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator